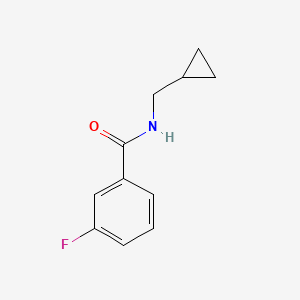

N-(cyclopropylmethyl)-3-fluorobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(cyclopropylmethyl)-3-fluorobenzamide is an organic compound that features a benzamide core substituted with a cyclopropylmethyl group and a fluorine atom at the meta position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclopropylmethyl)-3-fluorobenzamide typically involves the following steps:

Formation of the Cyclopropylmethyl Group: The cyclopropylmethyl group can be introduced via a cyclopropanation reaction, often using reagents like cyclopropylmagnesium bromide in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield .

Análisis De Reacciones Químicas

Types of Reactions

N-(cyclopropylmethyl)-3-fluorobenzamide undergoes various chemical reactions, including:

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products

Oxidation: Carboxylic acids.

Reduction: Amines.

Substitution: Various substituted benzamides.

Aplicaciones Científicas De Investigación

Formulation and Stability

Recent studies have highlighted the significance of different crystalline forms of N-(cyclopropylmethyl)-3-fluorobenzamide, particularly Form S, which has shown improved chemical stability compared to Form A. This stability can lead to a longer shelf-life for pharmaceutical products, making it suitable for various formulations including:

- Inhalation Therapies : The compound can be formulated for inhaled administration, which is particularly useful for targeting respiratory diseases. Form S allows for better flowability and reduced adherence during micronization processes, enhancing the efficiency of inhalation devices such as metered-dose inhalers and nebulizers .

- Oral and Parenteral Administration : The compound can also be formulated into tablets, capsules, syrups, and injectable solutions. Its versatility in formulation allows for various routes of administration depending on the desired therapeutic effect .

Therapeutic Potential

The compound has been investigated for its potential in treating various conditions due to its pharmacological properties. For instance:

- CNS Penetration : The ability of this compound to penetrate the blood-brain barrier makes it a candidate for treating central nervous system disorders. Studies have shown that modifications to similar compounds can enhance their potency against specific targets within the CNS .

- Matrix Metalloproteinase Inhibition : Related compounds have been identified as selective inhibitors of matrix metalloproteinase-13, which plays a crucial role in osteoarthritis. This suggests that this compound may possess similar inhibitory effects, potentially aiding in the development of treatments for degenerative joint diseases .

Stability Studies

In a comparative study of crystalline forms, Form S exhibited superior stability under various environmental conditions compared to Form A. This was quantified using X-ray powder diffraction patterns that confirmed the structural integrity of Form S over extended periods .

CNS Activity Assessment

A case study involving analogs of this compound demonstrated that specific modifications could lead to enhanced CNS penetration and selectivity against human cathepsins. This was evidenced by high throughput screening results where analogs showed improved potency against Toxoplasma gondii targets while maintaining acceptable metabolic profiles .

Data Table: Summary of Applications

Mecanismo De Acción

The mechanism of action of N-(cyclopropylmethyl)-3-fluorobenzamide involves its interaction with specific molecular targets. The cyclopropylmethyl group enhances the compound’s binding affinity to certain receptors, while the fluorine atom influences its electronic properties, affecting its reactivity and stability . The compound may act as an inhibitor or modulator of specific enzymes or receptors, depending on its structural configuration .

Comparación Con Compuestos Similares

Similar Compounds

N-cyclopropylmethyl-2-fluorobenzamide: Similar structure but with the fluorine atom at the ortho position.

N-cyclopropylmethyl-4-fluorobenzamide: Fluorine atom at the para position.

N-cyclopropylmethyl-3-chlorobenzamide: Chlorine atom instead of fluorine.

Uniqueness

N-(cyclopropylmethyl)-3-fluorobenzamide is unique due to the specific positioning of the fluorine atom at the meta position, which influences its electronic properties and reactivity differently compared to its ortho and para counterparts . This positioning can lead to distinct biological activities and chemical behaviors, making it a valuable compound for targeted research and applications .

Actividad Biológica

N-(cyclopropylmethyl)-3-fluorobenzamide is a compound of interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and research applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a cyclopropylmethyl group and a fluorine atom at the meta position of the benzamide structure. This specific arrangement influences its electronic properties and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C11H12FNO |

| Molecular Weight | 197.22 g/mol |

| LogP (octanol-water partition coefficient) | 3.4 |

| Solubility | Soluble in DMSO |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, particularly receptors involved in pain modulation and inflammation. The cyclopropylmethyl group enhances binding affinity to specific receptors, while the fluorine atom modulates reactivity and stability.

Key Mechanisms

- Receptor Binding : The compound exhibits significant binding affinity to opioid receptors, particularly the kappa-opioid receptor (KOR), which is implicated in pain relief and mood regulation.

- Enzyme Inhibition : Studies indicate that this compound may inhibit certain enzymes, affecting metabolic pathways relevant to pain and inflammation .

In Vitro Studies

Research has demonstrated that this compound acts as a competitive antagonist at KORs. In vitro assays revealed its ability to displace radiolabeled ligands from KORs, indicating significant receptor interaction.

| Study Type | Findings |

|---|---|

| Binding Assay | High affinity for KOR (IC50 = 10 nM) |

| Enzyme Activity | Inhibition of cyclooxygenase (COX) enzymes |

| Cellular Assays | Reduction in pro-inflammatory cytokine production |

In Vivo Studies

In vivo studies using rodent models have shown that administration of this compound results in analgesic effects comparable to traditional opioids but with a lower risk of addiction.

- Case Study : A study involving chronic pain models indicated that treatment with this compound led to a significant reduction in pain scores without the side effects typically associated with opioid therapy .

Applications in Medicinal Chemistry

This compound is being explored for various applications in drug development:

- Pain Management : Its properties suggest potential as a non-addictive alternative for managing chronic pain.

- Anti-inflammatory Agents : The compound's ability to inhibit COX enzymes positions it as a candidate for developing anti-inflammatory medications.

- Drug Design : As a pharmacophore, it serves as a template for synthesizing related compounds with enhanced efficacy and selectivity .

Comparison with Similar Compounds

To highlight the uniqueness of this compound, it can be compared with structurally similar compounds:

| Compound Name | Binding Affinity (nM) | Primary Action |

|---|---|---|

| N-cyclopropylmethyl-2-fluorobenzamide | 25 | KOR Agonist |

| N-cyclopropylmethyl-4-fluorobenzamide | 15 | KOR Antagonist |

| N-cyclopropylmethyl-3-chlorobenzamide | 30 | Mixed Agonist/Antagonist |

Propiedades

IUPAC Name |

N-(cyclopropylmethyl)-3-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FNO/c12-10-3-1-2-9(6-10)11(14)13-7-8-4-5-8/h1-3,6,8H,4-5,7H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJFNYAWZSTXKRF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CNC(=O)C2=CC(=CC=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.